7-methoxy-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a quinazolinone core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety at position 2. Such structural complexity is characteristic of compounds explored for therapeutic applications, particularly in kinase inhibition or antimicrobial activity, as suggested by analogs in the literature .
Properties
IUPAC Name |
7-methoxy-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-15-3-4-16-17(9-15)23-13-25(20(16)26)11-14-5-7-24(8-6-14)18-10-19(28-2)22-12-21-18/h3-4,9-10,12-14H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQZMVBWPACRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=CC(=NC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that many compounds with similar structures target proteins involved in cellular signaling pathways.
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity. This can result in changes in the cellular processes controlled by these targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in cell proliferation and survival. The downstream effects of these changes can include altered cell growth and function.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the effects of similar compounds, it may result in changes in cell growth and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
7-Methoxy-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core with methoxy and piperidine substituents, which may influence its interaction with biological targets. The structural formula can be represented as follows:
1. Antioxidant Activity
Research indicates that derivatives of quinazolinone compounds exhibit notable antioxidant properties. In vitro assays demonstrated that the compound scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
2. Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. A study reported that it exhibited competitive inhibition with an IC50 value comparable to standard inhibitors like kojic acid. The structure-activity relationship (SAR) suggests that the methoxy group enhances binding affinity to the enzyme's active site, leading to increased inhibition efficacy .
3. Antimicrobial Properties
In vitro studies have shown that the compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of tyrosinase, affecting melanin synthesis.
- Radical Scavenging : Its antioxidant properties are linked to its ability to donate electrons and neutralize reactive oxygen species (ROS).
- Membrane Disruption : Its antimicrobial effects may arise from interactions with lipid membranes of pathogens.
Case Study 1: Tyrosinase Inhibition
A recent study synthesized various quinazolinone derivatives, including the target compound, and evaluated their tyrosinase inhibitory activity. The results indicated that structural modifications significantly influenced potency, with the methoxy substituent enhancing activity through improved enzyme binding interactions .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones in agar diffusion tests, suggesting potential as a therapeutic agent in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Substituents
The target compound belongs to a broader class of dihydroquinazolinone and pyrimidinone derivatives. Below is a comparative analysis of its structural analogs:
Pharmacological and Physicochemical Implications
Role of Methoxy Groups
The 7-methoxy group on the quinazolinone core is conserved across analogs (e.g., ), likely blocking metabolic oxidation and improving stability. The additional 6-methoxy on the pyrimidine ring in the target compound may enhance target affinity through H-bonding or π-π stacking, a feature absent in pyrazine () or thiadiazole () analogs.
Piperidine Substitution
- Target compound vs. and : The 6-methoxypyrimidin-4-yl group distinguishes it from the 3-methylpyrazine () and thiadiazole () analogs. Pyrimidine’s nitrogen-rich structure may improve solubility and kinase interaction compared to sulfur-containing thiadiazole, which could increase lipophilicity .
- Unsubstituted piperidine () : The absence of a pyrimidine or similar group reduces steric bulk but may limit target selectivity, underscoring the importance of the 6-methoxypyrimidine moiety in the target compound.
Antimicrobial and Antioxidant Activity
Pyrazolopyrimidinone derivatives () exhibit antibacterial and antioxidant properties, suggesting that the target compound’s pyrimidine-piperidine architecture could similarly engage microbial targets. However, the thiadiazole analog () might display altered activity due to sulfur’s electronegativity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
